NAPHAZOLINE HYDROCHLORIDE

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

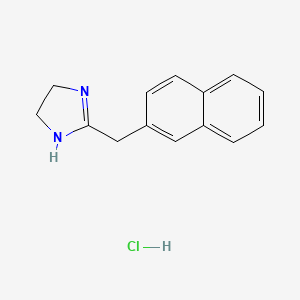

2-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2.ClH/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14;/h1-6,9H,7-8,10H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPYMIOQGFLTEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC3=CC=CC=C3C=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Imidazoline Sympathomimetics in Medicinal Chemistry

The exploration of imidazoline (B1206853) sympathomimetics dates back to the early 20th century. While ephedrine, isolated in 1886, was an early example of a sympathomimetic amine used therapeutically, the development of synthetic imidazoline derivatives marked a significant advancement in medicinal chemistry. cambridge.org Naphazoline (B1676943) was patented in 1934 and introduced for medical use in 1942. wikipedia.orgdrugbank.com

Initially, research focused on the vasoconstrictive effects of these compounds, leading to their use as nasal and ocular decongestants. cambridge.orgnih.gov Clonidine, another imidazoline derivative developed in the 1960s, was initially investigated as a nasal decongestant due to its vasoconstrictor properties. nih.gov However, its unexpected antihypertensive effects opened a new chapter in the understanding of imidazoline compounds, revealing their ability to act on central nervous system receptors to modulate sympathetic outflow. nih.gov This discovery spurred further investigation into the diverse pharmacological activities of this class of compounds, moving beyond their initial applications.

Chemical Classification and Structural Features

Naphazoline (B1676943) hydrochloride is chemically classified as an imidazoline (B1206853) derivative and a direct-acting sympathomimetic amine. nih.gov Its structure features a naphthalene (B1677914) ring linked to a dihydro-1H-imidazole group via a methylene (B1212753) bridge. nih.gov The hydrochloride salt form enhances its solubility in water. chemicalbook.com

The core of its activity lies in its interaction with adrenergic receptors. Naphazoline is a mixed α1- and α2-adrenergic receptor agonist. wikipedia.orgnih.gov The imidazoline ring is a key structural feature responsible for this activity. The lipophilic naphthalene portion of the molecule contributes to its ability to penetrate tissues.

Physicochemical Properties of Naphazoline Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C14H15ClN2 ebi.ac.uk |

| Molecular Weight | 246.74 g/mol ebi.ac.uk |

| Melting Point | 255-260 °C nih.gov |

| Appearance | White crystalline powder nih.govchemicalbook.com |

| Solubility | Freely soluble in water and ethanol (B145695) chemicalbook.com |

| pKa (Strongest Basic) | 10.19 drugbank.com |

Current Research Significance and Emerging Areas for Investigation

Current research on naphazoline (B1676943) hydrochloride continues to explore its established vasoconstrictive effects while also venturing into new areas. A significant portion of contemporary studies focuses on the development of advanced analytical methods for its detection and quantification in pharmaceutical formulations and biological samples. Techniques such as ultra-high performance liquid chromatography (UHPLC) and thin-layer chromatography (TLC) are being refined for the simultaneous determination of naphazoline hydrochloride, its impurities, and other active ingredients in combination products. waters.comnih.govnih.govwaters.comlcms.cz

Emerging research is investigating the potential of naphazoline in novel drug delivery systems. For instance, studies are exploring the formulation of this compound into nasal gels to bypass first-pass metabolism and provide sustained drug release. researchgate.net This approach aims to improve bioavailability and patient compliance.

Furthermore, research is delving into the compound's effects beyond simple vasoconstriction. Studies have examined its role in inflammatory processes, with some research suggesting it can reduce the levels of certain inflammatory mediators. spandidos-publications.com Another area of investigation is its photostability, with studies analyzing its degradation under various pH conditions to ensure the stability and safety of its pharmaceutical formulations. mdpi.com These emerging areas of investigation highlight the ongoing scientific interest in fully elucidating the pharmacological profile and potential applications of this compound.

This compound: A Deep Dive into its Synthesis and Chemical Properties

This compound is an imidazole (B134444) derivative recognized for its vasoconstrictive properties. nih.gov This article explores the chemical synthesis methodologies for naphazoline, the role of catalysis in its production, and the significant impact of its conversion to a hydrochloride salt on its characteristics for pharmaceutical research and formulation.

Pre Clinical Pharmacokinetics and Biodistribution Research

Absorption Profiles in Experimental Models

The absorption characteristics of naphazoline (B1676943) hydrochloride have been inferred from the general properties of imidazoline (B1206853) compounds and observations following local administration in animal studies.

While specific absorption data for naphazoline are limited, imidazoline compounds as a class are recognized as weakly basic and lipophilic substances. drugbank.com These physicochemical properties generally favor high bioavailability from the gastrointestinal tract. drugbank.com The lipophilicity allows for passage across cellular membranes, while the weak basicity can influence the degree of ionization and subsequent absorption in the varying pH environments of the gastrointestinal system.

Table 1: Physicochemical Properties of Imidazoline Compounds Influencing Gastrointestinal Bioavailability

| Property | Description | Implication for Bioavailability |

| Chemical Nature | Weakly basic | The degree of ionization changes with pH, affecting absorption across the gut wall. |

| Lipophilicity | Lipophilic (fat-soluble) | Facilitates diffusion across the lipid bilayers of gastrointestinal epithelial cells. |

| General Bioavailability | High | The combination of these properties generally leads to significant absorption after oral administration. drugbank.com |

Following topical application to mucous membranes, such as the conjunctiva, naphazoline hydrochloride primarily exerts its effect locally. nih.gov Local vasoconstriction is typically observed within 10 minutes and can persist for 2 to 6 hours. nih.gov However, preclinical evidence indicates that systemic absorption can occur. nih.govdrugs.com Studies in rabbits have demonstrated the presence of this compound in the aqueous humor after topical administration to the eye, confirming local absorption. nih.govrsc.org Although the primary action is localized, this absorption creates the potential for the compound to enter systemic circulation and produce effects distant from the site of application. nih.govdrugs.com

Table 2: Summary of Findings on Systemic Exposure of Naphazoline Following Local Application in Animal Models

| Animal Model | Route of Application | Key Finding | Implication |

| General | Topical (Conjunctival) | Sufficient absorption may occur to produce systemic effects. nih.govdrugs.com | Demonstrates the potential for the drug to move beyond the local site of action. |

| Rabbit | Topical (Ophthalmic) | The compound was detected in the aqueous humor. nih.govrsc.org | Confirms local tissue penetration and absorption, a prerequisite for systemic exposure. |

Metabolic Pathways and Enzyme Systems

Detailed data on the specific metabolic pathways and enzyme systems involved in the biotransformation of naphazoline are scarce. drugbank.com The current understanding is based on the general metabolic fate of imidazoline compounds. This class of drugs undergoes some degree of hepatic metabolism. drugbank.com However, a significant portion of the parent compound is often excreted without being metabolized. drugbank.com The specific cytochrome P450 (CYP) isoenzymes or other enzyme systems responsible for the metabolism of the portion that is biotransformed have not been fully elucidated.

Table 3: Overview of Naphazoline Metabolic Profile

| Aspect | Finding | Source |

| Metabolism Data | Scarce | drugbank.com |

| Primary Site | Some hepatic metabolism is presumed to occur. | drugbank.com |

| Metabolic Fate | A large fraction of the dose may be excreted unchanged. | drugbank.com |

Elimination Kinetics and Renal Excretion Mechanisms

The primary route of elimination for imidazoline compounds is through the kidneys. drugbank.com A substantial fraction of a dose of naphazoline is expected to be excreted unchanged in the urine. drugbank.com The rate of urinary excretion is influenced by the pH of the urine; excretion is higher in more acidic urine. drugbank.com This pH-dependent excretion suggests that passive tubular reabsorption may play a role in the compound's renal handling. As a water-soluble substance (in its salt form), naphazoline is likely subject to glomerular filtration. The complete renal clearance mechanism, including the potential involvement of active tubular secretion, has not been fully detailed.

Table 4: Potential Renal Excretion Mechanisms for Naphazoline

| Mechanism | Description | Relevance to Naphazoline |

| Glomerular Filtration | The passive filtration of unbound drug from the blood into the kidney tubules. msdmanuals.com | As the principal mechanism for renal drug excretion, it is expected to be a primary pathway for naphazoline. msdmanuals.com |

| Active Tubular Secretion | Carrier-mediated transport of drugs from the blood into the tubules. msdmanuals.com | The involvement of specific transporters for naphazoline has not been determined. |

| Passive Tubular Reabsorption | Diffusion of the drug from the tubules back into the blood, influenced by factors like lipid solubility and urine pH. trc-p.nl | The observation that more acidic urine increases excretion suggests that naphazoline, a weak base, is more ionized and "trapped" in the tubule, thus reducing reabsorption. drugbank.com |

Theoretical Models of Half-Life and Clearance

Specific pharmacokinetic parameters such as the elimination half-life and clearance rate for naphazoline have not been determined from preclinical studies. drugbank.com However, the duration of its pharmacological effect is known to be between 4 to 8 hours. drugbank.com For comparison, other compounds in the imidazoline class have reported half-lives that range from 2 to 12 hours. drugbank.com

The theoretical models for calculating these parameters are well-established in pharmacokinetics. Half-life is dependent on the volume of distribution (Vd) and clearance (CL), while clearance describes the volume of plasma cleared of the drug per unit time. litfl.comnih.gov

Table 5: Theoretical Pharmacokinetic Models

| Parameter | Formula | Description |

| Half-Life (t½) | t½ = 0.693 × (Vd / CL) | The time required for the drug concentration in the plasma to decrease by half. It is directly proportional to the volume of distribution and inversely proportional to clearance. nih.govderangedphysiology.com |

| Clearance (CL) | CL = k × Vd | The volume of plasma from which the drug is completely removed per unit of time, where 'k' is the elimination rate constant. litfl.com |

Table 6: Comparison of Naphazoline's Duration of Action with Half-Lives of Other Imidazoline Compounds

| Compound | Parameter | Value |

| Naphazoline | Duration of Effect | 4 to 8 hours drugbank.com |

| Naphazoline | Half-Life | Not Determined drugbank.com |

| Other Imidazoline Compounds | Half-Life Range | 2 to 12 hours drugbank.com |

Central Nervous System Penetration Potential in Pre-clinical Models

While naphazoline is intended for local action, evidence from systemic exposure suggests it has the potential to cross the blood-brain barrier and penetrate the central nervous system (CNS). drugbank.com In cases of high dosage or ingestion, naphazoline can cause CNS depression, which may progress to more severe outcomes. drugbank.com This observed pharmacological effect on the CNS is a strong indicator of the compound's ability to reach central neural tissues. The lipophilic nature of imidazoline compounds would theoretically facilitate such penetration. drugbank.com Preclinical models designed to assess CNS drug action, such as monitoring eye movements or direct measurement of brain-to-plasma ratios, could be used to quantify this potential, though specific data for naphazoline is not currently available. nih.govsyncrosome.com

Table 7: Evidence for Central Nervous System (CNS) Penetration Potential of Naphazoline in Pre-clinical Contexts

| Evidence Type | Observation | Implication |

| Pharmacodynamic Effects | High doses can lead to CNS depression. drugbank.comwikipedia.org | The drug must reach the CNS to produce these centrally-mediated effects. |

| Physicochemical Properties | Imidazoline compounds are generally lipophilic. drugbank.com | Lipophilicity is a key factor that facilitates crossing the blood-brain barrier. |

Compound Reference Table

Structure Activity Relationships Sar and Molecular Design Principles

Influence of Aliphatic Amine and Aromatic Ring Substitutions on Agonist Activity

The agonist activity of naphazoline (B1676943) hydrochloride is profoundly influenced by the interplay between its aliphatic imidazoline (B1206853) ring and the aromatic naphthalene (B1677914) system. The integrity of the imidazoline ring is paramount for intrinsic activity. The basic nitrogen atoms within this ring are crucial for the ionic interactions with the anionic sites of the α-adrenergic receptors.

Substitutions on both the aliphatic and aromatic portions of the molecule can modulate agonist activity. For instance, the position of the methylene (B1212753) bridge on the naphthalene ring is a critical determinant of activity. Naphazoline, the 1-naphthylmethyl derivative, is a potent agonist, whereas its isomer, the 2-naphthylmethyl derivative, exhibits antagonistic properties at α1-adrenergic receptors, while retaining some α2-adrenergic activity. This highlights the precise spatial arrangement required for effective receptor activation.

Furthermore, modifications to the bridge connecting the two ring systems have been shown to impact activity. While a single methylene bridge is optimal for α-adrenergic activity in tolazoline-like imidazolines, extending this bridge can lead to a decrease in affinity and a loss of agonist efficacy.

| Compound/Analog | Substitution | Receptor Target | Effect on Agonist Activity |

| Naphazoline | 1-Naphthylmethyl | α-adrenergic | Potent agonist |

| 2-Naphthylmethyl Isomer | 2-Naphthylmethyl | α1-adrenergic | Antagonist |

| Tolazoline Analog | Phenyl (instead of Naphthyl) | α-adrenergic | Agonist |

| Extended Bridge Analog | Two-carbon bridge | α-adrenergic | Decreased affinity and efficacy |

Stereochemical Configuration and Receptor Selectivity

While naphazoline hydrochloride itself is an achiral molecule and does not possess stereoisomers, the principles of stereochemistry are of paramount importance in the broader class of imidazoline-based adrenergic agonists. For many related compounds that do contain chiral centers, the three-dimensional arrangement of atoms significantly dictates their affinity and selectivity for different adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C).

In chiral α-adrenergic agonists, it is frequently observed that one enantiomer possesses significantly higher potency than the other. This stereoselectivity arises from the specific interactions between the chiral ligand and the chiral environment of the receptor's binding pocket. For instance, in phenethylamine agonists, the (R)-configuration at the benzylic hydroxyl group is essential for maximal direct activity. Although naphazoline lacks this specific chiral center, the concept underscores the importance of a precise three-dimensional fit for effective receptor activation.

For chiral imidazoline analogs, the stereochemical configuration can influence not only the potency but also the selectivity between α1 and α2 receptor subtypes. The differential spatial arrangement of substituents can favor binding to the unique topology of one receptor subtype over another.

| Chiral Imidazoline Analog Feature | Receptor Selectivity Impact |

| Specific Enantiomer | Often exhibits higher affinity and/or efficacy for a particular receptor subtype. |

| Spatial arrangement of substituents | Can dictate the selectivity profile between α1 and α2-adrenergic receptor subtypes. |

N-Substitution Effects on Receptor Affinity and Cell Permeation

Modification of the nitrogen atoms within the imidazoline ring of naphazoline analogs can have a profound impact on both receptor affinity and the physicochemical properties that govern cell permeation. N-substitution introduces steric and electronic changes that can alter the binding interactions with the adrenergic receptors.

Generally, primary and secondary amines in the imidazoline ring system are favorable for good adrenergic activity. Increasing the steric bulk on the nitrogen atoms can lead to a decrease in affinity, likely due to steric hindrance within the receptor's binding site. However, specific substitutions can sometimes lead to altered selectivity profiles.

From a pharmacokinetic perspective, N-substitution can significantly affect a molecule's lipophilicity and polarity, which are key determinants of its ability to cross cell membranes. Introducing lipophilic N-substituents can enhance membrane permeability, which may be desirable for certain therapeutic applications. Conversely, adding polar groups can decrease lipophilicity and limit distribution across biological barriers like the blood-brain barrier. The interplay between these factors is a critical consideration in the design of new naphazoline-based compounds with optimized therapeutic profiles.

| N-Substitution Modification | Impact on Receptor Affinity | Impact on Cell Permeation |

| Increased Steric Bulk | Generally decreases affinity due to steric hindrance. | Can increase lipophilicity and enhance permeation. |

| Introduction of Polar Groups | Variable, depends on the specific group and its interaction with the receptor. | Can decrease lipophilicity and limit permeation. |

| Introduction of Lipophilic Groups | Can sometimes be tolerated, but large groups are often detrimental. | Generally increases lipophilicity and enhances permeation. |

Aromatic Ring Substitution Patterns and Pharmacological Activity

The naphthalene ring of naphazoline provides a large, lipophilic surface that engages in van der Waals and hydrophobic interactions within the adrenergic receptor. The substitution pattern on this aromatic system is a powerful tool for modulating pharmacological activity and selectivity.

Studies on analogs have shown that the position and nature of substituents on the aromatic ring can dramatically alter a compound's properties. For instance, in related phenylimidazoline compounds, hydroxyl substitutions are critical for activity, particularly at α2-adrenergic receptors. While naphazoline itself is unsubstituted, the principles derived from related series are informative. For example, in phenethylamines and imidazolines, a catechol-like substitution pattern (3,4-dihydroxy) on a phenyl ring is often optimal for α-adrenergic agonism.

| Aromatic Ring Modification | Pharmacological Activity Outcome |

| Positional Isomerism (1- vs. 2-naphthyl) | Can switch activity from agonism to antagonism. |

| Introduction of Hydroxyl Groups (in related phenylimidazolines) | Often enhances agonist activity, particularly for α2 receptors. |

| Bioisosteric Replacement of Naphthalene | Can lead to altered affinity and selectivity profiles. |

| Substitution with Electron-Withdrawing Groups | Can modulate the electronic character and binding interactions. |

| Substitution with Bulky Groups | May introduce steric clashes and reduce affinity. |

Advanced Analytical Chemistry for Naphazoline Hydrochloride Research

Chromatographic Methodologies for Quantification and Purity Assessment

Chromatographic techniques are fundamental to separating Naphazoline (B1676943) Hydrochloride from other components in a mixture, allowing for precise quantification and purity evaluation. High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Thin-Layer Chromatography (TLC) are among the most powerful tools for this purpose.

HPLC and UHPLC are the cornerstones of modern pharmaceutical analysis, offering high resolution and sensitivity for the determination of Naphazoline Hydrochloride. These methods are adept at separating the parent compound from its impurities and degradation products.

Several validated stability-indicating HPLC methods have been developed for the simultaneous determination of this compound and other active ingredients. nih.gov A systematic screening protocol can be employed to efficiently develop robust UHPLC methods. waters.com Key factors affecting the chromatographic separation, such as pH, column chemistry, and the organic modifier in the mobile phase, are systematically evaluated to achieve the desired resolution. waters.com

Research has demonstrated successful separation using various C18 columns. nih.govmedigraphic.com The mobile phase typically consists of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govmedigraphic.comscispace.com Detection is commonly performed using a UV detector at wavelengths of 225 nm, 260 nm, or 280 nm. nih.govwaters.commedigraphic.com The integration of mass spectrometry (MS) compatible conditions in UHPLC methods allows for accurate peak identification and tracking. waters.com

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Zorbax SB-C18 (4.6 × 150 mm, 5 µm) | KH2PO4 (22 mM) and triethylamine (B128534) (30 mM), pH 3 : acetonitrile (85:15, v/v) | Not Specified | 225 | medigraphic.com |

| Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 μm) | 10 mM phosphate buffer pH 2.8 with 0.5% triethylamine : methanol (68:32, v/v) | 1.0 | 280 | nih.gov |

| ODS C18 | 0.1 M KH2PO4 (pH = 7) : methanol (55:45, v/v) | 1.5 | 265 | scispace.com |

| Premier CSH C18 (4.6 x 150 mm, 2.5 µm) | Gradient elution with methanol | Not Specified | 260 | waters.com |

TLC combined with densitometry offers a simpler, cost-effective, and rapid alternative for the quantification of this compound. nih.gov This technique is particularly useful for the simultaneous detection and quantification of the active compound and its impurities. nih.gov

A validated method for this purpose involves using TLC aluminum silica (B1680970) plates F254 as the stationary phase. nih.gov The separation is achieved using a mobile phase consisting of a mixture of methanol, ethyl acetate (B1210297), and ammonia (B1221849). scispace.comnih.gov After development, the plates are scanned with a densitometer at a specific wavelength, such as 245 nm or 260 nm, to quantify the separated compounds. scispace.comnih.gov This method has proven to be linear over a defined concentration range, accurate, and precise for the analysis of this compound. nih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | TLC aluminum silica plates F254 | nih.gov |

| Mobile Phase | Methanol : ethyl acetate : 33.0% ammonia (2.0: 8.0: 1.0, by volume) | nih.gov |

| Detection Wavelength | 260 nm | nih.gov |

| Linearity Range (Naphazoline HCl) | 2.0–50.0 µg/band | researchgate.net |

LC-MS/MS is an indispensable tool for identifying and characterizing metabolites and degradation products of this compound. Forced degradation studies, which expose the drug to stress conditions like acid, base, oxidation, and heat, are conducted to understand its stability profile. nih.gov

These studies have shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions. nih.gov An alkaline degradation product of this compound has been successfully identified and separated from the parent drug and other compounds using chromatographic methods. scispace.comresearchgate.net In some analytical methods, it has been observed that certain impurities, such as Naphazoline impurity D, may share the same mass-to-charge ratio (m/z 211.1) as the parent Naphazoline compound, necessitating robust chromatographic separation for accurate identification. waters.com The coupling of HPLC with MS provides conclusive structure elucidation of these related substances. nih.gov

Spectrophotometric and Chemometric Approaches

Spectrophotometric methods, often enhanced by chemometric techniques, provide rapid and straightforward approaches for the quantification of this compound.

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of this compound. The UV spectrum of Naphazoline in various solvents typically exhibits two absorption maxima around 270 nm and 280 nm. zsmu.edu.ua

To enhance specificity and resolve overlapping spectra in multi-component formulations, derivative spectrophotometry is employed. A fourth derivative (D4) spectrophotometric method has been developed where this compound is determined by measuring the peak amplitude at 302 nm. scispace.comresearchgate.net Another approach uses first-order derivative spectrophotometry, with quantification at 275.6 nm, which corresponds to the zero-crossing point of a co-formulated substance. researchgate.net These derivative techniques offer a simple and rapid means of analysis without the need for prior separation.

When dealing with complex datasets from spectrophotometric measurements, where spectra of multiple components, including the active ingredient and its degradation products, are heavily overlapped, chemometric methods like Principal Component Regression (PCR) and Partial Least Squares (PLS) are invaluable. researchgate.netspectroscopyonline.com

These multivariate calibration techniques are used to extract relevant information from the full absorption spectra of mixtures. scispace.comresearchgate.net By building a mathematical model based on a training set of samples with known concentrations, PCR and PLS can simultaneously determine the concentrations of this compound and its degradation products in unknown samples. scispace.comresearchgate.net These chemometric-assisted spectrophotometric methods have been successfully applied to the analysis of this compound in the presence of its alkaline degradation product, demonstrating their power in resolving complex mixtures without physical separation. scispace.comresearchgate.net The models are validated based on parameters like the root mean square error of prediction (RMSEP). researchgate.net

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity and selectivity for the determination of electroactive compounds like this compound. These techniques are based on measuring the electrical signals generated from the oxidation or reduction of the analyte at an electrode surface.

Voltammetric Techniques for Trace Analysis

Voltammetric techniques are powerful tools for the trace analysis of pharmaceutical compounds due to their inherent sensitivity and the relatively low cost of instrumentation. researchgate.net These methods involve applying a varying potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. brown.edu

For this compound, various voltammetric techniques have been employed, including Cyclic Voltammetry (CV), Linear Sweep Voltammetry (LSV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV). researchgate.net Among these, Square-Wave Anodic Adsorptive Stripping Voltammetry (SWAAdSV) has been highlighted as a particularly simple, accurate, and selective method for its detection. researchgate.net This technique involves a preconcentration step where the analyte is adsorbed onto the electrode surface before the potential is rapidly scanned. This preconcentration step significantly enhances the sensitivity, making it suitable for trace-level determination. brown.edu

Research has demonstrated the presence of an irreversible, diffusion-controlled electrochemical oxidation signal for this compound at approximately 0.9 V versus an Ag/AgCl reference electrode in a Britton-Robinson buffer at pH 7.0. researchgate.netdergipark.org.tr The SWAAdSV method has been successfully used for its detection, achieving a detection limit as low as 2.6 × 10⁻⁸ mol L⁻¹ (0.0064 mg L⁻¹). researchgate.netdergipark.org.tr

Electrode Modification Strategies for Enhanced Sensitivity

To further improve the performance of electrochemical sensors, modification of the working electrode surface is a common and effective strategy. mdpi.com These modifications can increase the electrode's active surface area, enhance electron transfer rates, and improve the electrocatalytic activity towards the target analyte, resulting in significantly enhanced sensitivity and selectivity. mdpi.comnih.gov

In the analysis of this compound, a carbon paste electrode (CPE) modified with aluminum oxide nanoparticles (Al2O3NPs) has been successfully developed. researchgate.net Nanoparticles are frequently used in electrode modification due to their unique properties, such as a large surface-to-volume ratio and high surface reaction activity. researchgate.netmdpi.com The incorporation of Al2O3NPs into the carbon paste matrix improves the electrochemical response, leading to a more sensitive detection of this compound compared to an unmodified electrode. researchgate.net

Other modification strategies include the development of in situ modified screen-printed electrodes (ISPE) and carbon paste ion-selective electrodes (ICPE). researchgate.netresearchgate.net These sensors have demonstrated high sensitivity and selectivity for this compound, with detection limits in the range of 5.6×10⁻⁷ to 5.9×10⁻⁷ M. researchgate.netresearchgate.net Such modified electrodes show a rapid response time and can be used for an extended period, making them suitable for routine analysis. researchgate.net

Method Validation for Research Applications (Specificity, Linearity, Precision, Accuracy, Robustness)

For any analytical method to be used in research and quality control, it must undergo a rigorous validation process to ensure it is suitable for its intended purpose. medigraphic.com Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH), which outlines specific parameters that must be evaluated. nih.govresearchgate.net

Specificity: This ensures that the analytical signal is solely from the analyte of interest, without interference from other components like impurities, degradation products, or excipients in the sample matrix. gavinpublishers.comresearchgate.net In chromatographic methods for this compound, specificity is confirmed by observing no interfering peaks at the retention time of the analyte in a placebo sample. medigraphic.com

Linearity: This demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.comresearchgate.net The linearity is typically evaluated by analyzing a series of standards at different concentrations and is expressed by the correlation coefficient (R²) of the calibration curve. nih.gov

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.govgavinpublishers.com It is usually expressed as the Relative Standard Deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. gavinpublishers.comresearchgate.net It is often determined by recovery studies, where a known amount of pure analyte is added to a placebo sample and the percentage of the analyte recovered by the method is calculated. nih.gov

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govnih.gov

The following tables summarize validation data from various research studies on this compound.

Table 1: Linearity and Range of Analytical Methods for this compound

| Analytical Technique | Linearity Range (µg/mL) | Correlation Coefficient (R²) |

| RP-HPLC-DAD nih.govrsc.org | 5.00–45.00 | > 0.999 |

| RP-HPLC nih.gov | 12.5-100 | > 0.9999 |

| TLC-Densitometry nih.gov | 2.0–50.0 (µ g/band ) | Not Specified |

Table 2: Accuracy and Precision of Analytical Methods for this compound

| Parameter | Analytical Technique | Result |

| Accuracy (Recovery %) | RP-HPLC nih.gov | 97.8% - 102.1% |

| RP-HPLC medigraphic.com | 101.52% | |

| TLC-Densitometry nih.gov | ~100% | |

| Precision (RSD %) | RP-HPLC (Intra-day) nih.gov | < 1.0% |

| RP-HPLC (Inter-day) nih.gov | < 1.2% | |

| RP-HPLC-DAD nih.gov | < 2.0% | |

| RP-HPLC (Intermediate) medigraphic.com | < 1.5% |

Application in Biological Matrix Analysis (e.g., human serum, rabbit aqueous humor)

A critical application of advanced analytical chemistry is the quantification of compounds in complex biological matrices. This is essential for pharmacokinetic studies, bioavailability assessments, and in the context of doping control. The validated methods for this compound have been successfully applied to its determination in various biological fluids.

One significant application is the detection of this compound in human serum . researchgate.netdergipark.org.tr A sensitive square-wave anodic adsorptive stripping voltammetric method using a modified carbon paste electrode was developed and utilized for its determination in human serum samples. researchgate.netdergipark.org.tr This demonstrates the method's suitability for analyzing the compound in real-world biological samples, which is crucial for monitoring its presence as a potential doping agent.

Furthermore, validated liquid chromatography-diode array detection (LC-DAD) methods have been applied to the analysis of this compound in rabbit aqueous humor . nih.govrsc.orgresearch-nexus.netresearchgate.net This is particularly relevant for ophthalmic preparations, allowing researchers to study the drug's penetration and concentration in ocular tissues. research-nexus.net The successful validation of the method in this biological fluid, following FDA bioanalytical validation guidelines, confirms its reliability for such specialized research applications. nih.govrsc.org

Chemical Stability and Degradation Kinetics in Research Formulations

Forced Degradation Studies under Stress Conditions

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to expedite degradation. rjptonline.orgijrpp.com Naphazoline (B1676943) Hydrochloride has been shown to be susceptible to degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. mdpi.comnih.gov

Naphazoline Hydrochloride is susceptible to degradation in both acidic and alkaline environments. nih.gov Hydrolysis is a common degradation pathway for many pharmaceuticals, involving the reaction of the drug substance with water, which can be catalyzed by the presence of acids or bases. pharmaceutical-journal.comwisdomlib.org

Under acidic stress, significant degradation of this compound has been observed. In one study, exposure to 5 M hydrochloric acid (HCl) resulted in up to 78.5% degradation of the compound. nih.gov The hydrolysis of the imidazoline (B1206853) ring is a key pathway in acidic conditions, leading to the formation of degradation products.

In alkaline conditions, this compound also demonstrates instability. Exposure to 5 M sodium hydroxide (NaOH) has been shown to cause up to 44.9% degradation. nih.gov The base-catalyzed hydrolysis of Naphazoline has been studied, and it is understood that the protonated form of naphazoline hydrolyzes significantly faster than the unprotonated form. researchgate.net The primary degradation products formed during alkaline hydrolysis are 1-naphthylacetic acid and 1-naphthylacetylethylenediamine. actapharmsci.com

| Stress Condition | Reagent | Degradation (%) | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 5 M HCl | 78.5% | nih.gov |

| Alkaline Hydrolysis | 5 M NaOH | 44.9% | nih.gov |

Oxidation is another significant degradation pathway for pharmaceuticals, often involving reactions with molecular oxygen or peroxides. nih.gov this compound has been found to be unstable under oxidative stress. nih.gov Studies have shown that upon exposure to oxidative conditions, there can be a degradation of up to 76.0%. nih.gov The oxidation can be initiated by various factors, including light, heat, or the presence of trace metals. pharmaceutical-journal.com The reaction with sulfate radicals, for instance, proceeds through an initial attack on the aromatic rings of the naphazoline molecule. conicet.gov.ar

The photostability of a drug is a crucial parameter, as exposure to light can lead to the formation of potentially toxic degradation products. mdpi.com The photolytic degradation of this compound is significantly influenced by the pH of the solution. mdpi.comrsc.org While some studies under standard ICH photolytic conditions did not show visible degradation, more forceful degradation studies have demonstrated the impact of pH on its photostability. nih.govmdpi.com

The highest degradation of the basic form of naphazoline occurs at a pH below 7. mdpi.com The photodeactivation pathways are modulated by pH changes. In its cationic form, the naphthalene-localized singlet formed upon light excitation is partially deactivated through a reversible energy transfer process involving the imidazoline moiety. rsc.org In its neutral form, the imidazoline ring acts as an electron donor, quenching the excited naphthalene (B1677914) via photoinduced electron transfer, which reduces the generation of the naphthalene-localized triplet and, consequently, reduces photodegradation. rsc.org

Proposed photodegradation products under different pH conditions include methylated and chlorinated derivatives of the naphthalene rings. mdpi.com

| pH Condition | Observation | Reference |

|---|---|---|

| pH < 7 | Highest degradation of the basic form | mdpi.com |

| Cationic Form | Deactivation via reversible energy transfer involving the imidazoline moiety | rsc.org |

| Neutral Form | Reduced photodegradation due to photoinduced electron transfer | rsc.org |

Thermal stability is a critical attribute of a drug substance. This compound has been shown to be susceptible to thermal degradation. nih.gov In one study, thermal stress at 40°C for 240 hours resulted in up to 94.3% degradation. nih.gov Under dry heat conditions for the same duration, the degradation was observed to be up to 68.4%. nih.gov These findings indicate that temperature is a significant factor in the stability of this compound.

| Thermal Condition | Duration | Degradation (%) | Reference |

|---|---|---|---|

| 40°C | 240 hours | 94.3% | nih.gov |

| Dry Heat | 240 hours | 68.4% | nih.gov |

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are crucial for ensuring the safety and efficacy of a pharmaceutical product. nih.gov For this compound, several degradation products have been identified under various stress conditions.

Under alkaline hydrolysis, the primary degradation products are 1-naphthylacetic acid and 1-naphthylacetylethylenediamine . actapharmsci.com The identity of these degradation products has been confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.orgnih.gov

Photodegradation studies have proposed the formation of methylated and chlorinated derivatives of the naphthalene rings. mdpi.com The exact structures and positions of these substitutions have been investigated using UPLC-UV and mass spectrometry. mdpi.com

Kinetic Modeling of Degradation Processes

Kinetic modeling of degradation processes is essential for predicting the shelf-life and stability of a drug product under various storage conditions. nih.govresearchgate.net The study of degradation kinetics helps in understanding the rate at which a drug deteriorates. researchgate.net

The hydrolysis of this compound, particularly the base-catalyzed pathway, has been a subject of kinetic studies. google.com These studies have provided insights into the reaction mechanisms and the factors influencing the rate of degradation. For instance, it has been established that the protonated form of naphazoline undergoes hydrolysis at a much faster rate than the unprotonated form. researchgate.net The development of kinetic models allows for the prediction of degradation product concentrations over time, considering factors such as temperature and pH. nih.gov These models are crucial for establishing appropriate storage conditions and ensuring the stability of formulations containing this compound.

Strategies for Enhancing this compound Stability in Experimental Formulations

The stability of this compound in research and pharmaceutical formulations is paramount to ensure its efficacy and integrity. Various strategies have been developed to mitigate degradation and enhance the stability of experimental formulations containing this compound. These strategies primarily focus on controlling the formulation's microenvironment through pH adjustment, the inclusion of specific excipients, and the development of advanced drug delivery systems.

pH and Buffer System Optimization

One of the most critical factors governing the stability of this compound is the pH of the formulation. Research indicates that this compound is susceptible to hydrolysis under alkaline conditions, which leads to the opening of the imidazoline ring and the formation of degradation products like 1-naphthylacetylethylenediamine. actapharmsci.com Therefore, maintaining an acidic to neutral pH is a key strategy for stabilization.

Studies on ophthalmic solutions have demonstrated that adjusting the pH to a range of 4.3 to 4.8 can significantly enhance the stability of formulations containing this compound. google.com For in-situ gelling systems, a pH of 5.0 is considered optimal, as lower pH values may cause ocular irritation, while higher values can trigger premature gelation in formulations using polymers like Carbopol. ijcrt.org The selection of an appropriate buffering agent, such as a phosphate (B84403) or citrate buffer, is also crucial for maintaining the desired pH throughout the product's shelf life. google.comnih.gov

Role of Stabilizing Excipients

The incorporation of specific excipients can further enhance the stability of this compound formulations.

Polymers: Viscosity-enhancing polymers such as Hydroxypropylmethylcellulose (HPMC) and Carbopol 940 are used in ophthalmic solutions not only to improve drug retention but also to create a stable formulation matrix. ijpbs.netresearchgate.net In-situ gelling systems utilizing these polymers have been shown to be very stable at both room temperature and under accelerated conditions (40°C). ijpbs.netresearchgate.net

Forced degradation studies are instrumental in understanding the stability profile of a drug under various stress conditions. These studies help in identifying the most effective stabilization strategies. Below is a table summarizing the degradation of this compound under different stress conditions as reported in a stability-indicating HPLC method development study. nih.gov

| Stress Condition | Conditions Applied | % Degradation of this compound |

|---|---|---|

| Acid Hydrolysis | 5 M HCl | 78.5% |

| Base Hydrolysis | 5 M NaOH | 44.9% |

| Oxidative Stress | Not Specified | 76.0% |

| Thermal Stress (40°C) | 240 hours | 94.3% |

| Thermal Stress (Dry Heat) | 240 hours | 68.4% |

Novel Drug Delivery Systems (NDDS)

The development of novel drug delivery systems offers a sophisticated approach to enhancing the stability of this compound. nih.govijrpr.com These systems can protect the active ingredient from degradative environmental factors and control its release. nih.gov

In-Situ Gelling Systems: These formulations are administered as a liquid and undergo a phase transition to a gel upon instillation in the eye, triggered by physiological conditions like pH or temperature. This approach not only provides sustained drug release but also enhances stability by entrapping the drug within the polymer matrix. ijpbs.netresearchgate.net Formulations based on Carbopol 940 and HPMC K4M have demonstrated considerable stability. ijpbs.netresearchgate.net

Ocular Inserts and Nanoparticles: Other advanced systems like ocular inserts, solid lipid nanoparticles (SLNs), and microemulsions are being explored to improve drug stability and bioavailability. These carriers can protect the drug from degradation and provide controlled release over an extended period. nih.gov

By carefully selecting pH, buffers, stabilizing excipients, and employing advanced delivery platforms, the chemical stability of this compound in experimental formulations can be significantly improved.

In Vitro and in Vivo Pre Clinical Investigation of Biological Activities

Mechanistic Studies in Cellular Models

Cellular models provide a fundamental understanding of the direct effects of naphazoline (B1676943) hydrochloride on specific cell types, offering insights into its physiological and pharmacological properties.

Naphazoline hydrochloride's primary mechanism of action involves the stimulation of alpha-adrenergic receptors located on vascular smooth muscle cells. drugbank.com In vitro assays using isolated smooth muscle preparations, such as aortic rings or other vascular tissues, are employed to study this effect. In these assays, the application of this compound to the tissue bath leads to a concentration-dependent contraction of the smooth muscle. This contractile response is a direct result of the activation of α-adrenergic receptors, which triggers a cascade of intracellular events leading to vasoconstriction. drugbank.com The physiological consequence of this smooth muscle contraction is the narrowing of blood vessels, which underlies the compound's utility as a decongestant. guidetomalariapharmacology.org

Receptor Binding Assays and Functional Studies

To characterize the interaction of this compound with its molecular targets, receptor binding and functional assays are crucial. These studies have confirmed that naphazoline is a mixed α1- and α2-adrenergic receptor agonist. selleckchem.com Radioligand binding assays are utilized to determine the affinity of this compound for different adrenergic receptor subtypes. In these experiments, a radioactively labeled ligand with known affinity for the receptor is displaced by increasing concentrations of this compound. The concentration at which 50% of the radioligand is displaced (IC50) is used to calculate the binding affinity (Ki).

Functional assays, on the other hand, measure the cellular response following receptor activation. For G-protein coupled receptors like the adrenergic receptors, this can involve measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium levels. The half-maximal effective concentration (EC50) is determined from these assays, indicating the potency of the compound as an agonist.

Table 1: Adrenergic Receptor Binding Affinity and Functional Potency of Naphazoline

| Receptor Subtype | Assay Type | Species | Value | Unit |

|---|---|---|---|---|

| α1A-adrenoceptor | Functional (Calcium Mobilization) | Human | 6.3 | pEC50 |

| α1B-adrenoceptor | Functional (Calcium Mobilization) | Human | 5.3 | pEC50 |

| α2A-adrenoceptor | Binding | Human | 21 | Ki (nM) |

| α2B-adrenoceptor | Binding | Human | 10.23 | pKi |

| α2C-adrenoceptor | Binding | Human | 8.64 | pKi |

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY. guidetomalariapharmacology.org

Investigation of Inflammatory Modulatory Effects in Pre-clinical Systems

Beyond its direct vasoconstrictive effects, preclinical research has explored the potential for this compound to modulate inflammatory responses.

In a preclinical mouse model of antigen-induced conjunctivitis, administration of this compound was shown to reduce the levels of key inflammatory mediators. medchemexpress.com Specifically, it led to a decrease in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). medchemexpress.com Furthermore, it also reduced the levels of cytokines associated with allergic responses, including Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4). medchemexpress.com These findings suggest that this compound may possess anti-inflammatory properties by downregulating the expression of critical cytokines and chemokines involved in the inflammatory cascade.

A key feature of inflammation is an increase in vascular permeability, which leads to tissue swelling and edema. Preclinical in vivo studies have demonstrated that this compound can effectively reduce vascular hyperpermeability. medchemexpress.com In mouse models where vascular leakiness was induced by histamine (B1213489) or antigens, treatment with this compound significantly suppressed the extravasation of dye from the conjunctival blood vessels. medchemexpress.com This effect is consistent with its vasoconstrictive action, which tightens the endothelial barrier and reduces the leakage of fluid and proteins into the surrounding tissue.

Phototoxicity Assessment in Cellular Systems

The potential for a chemical compound to induce a toxic response upon exposure to light is a critical aspect of preclinical investigation. For topically applied compounds such as naphazoline, phototoxicity assessment is particularly relevant. In vitro studies utilizing cellular systems provide a foundational understanding of these potential light-induced adverse effects.

Recent research has investigated the phototoxicity of naphazoline using in vitro tests on BALB/c 3T3 mouse fibroblasts. mdpi.com This cell line is a standard and recommended model for in vitro phototoxicity testing. anaisdedermatologia.org.brnih.gov The studies revealed that this compound exhibits a phototoxic effect at concentrations as low as 5 µg/mL. mdpi.com

The investigation further explored the photodegradation of naphazoline, identifying six distinct degradation products (ND-1 to ND-6) when the compound was exposed to irradiation. mdpi.com An in silico analysis using Toxtree software predicted a high (Class III) toxicity for all identified photodegradants. One specific product, ND-2, chemically identified as 2-[(1-methylnaphthalen-2-yl)methyl]-4,5-dihydro-1H-imidazole, was predicted to have medium mutagenic and high tumorigenic effects. mdpi.com These findings underscore the importance of evaluating not only the parent compound but also its photodegradants for potential toxicity.

| Photodegradant | Predicted Toxicity Class (Toxtree) | Additional Predicted Effects (OSIRIS Property Explorer) |

|---|---|---|

| ND-1 | High (Class III) | Not Specified |

| ND-2 | High (Class III) | Medium Mutagenic, High Tumorigenic |

| ND-3 | High (Class III) | Not Specified |

| ND-4 | High (Class III) | Not Specified |

| ND-5 | High (Class III) | Not Specified |

| ND-6 | High (Class III) | Not Specified |

Animal Models for Pharmacological Efficacy Evaluation (e.g., vasoconstriction, anti-inflammatory potential)

Animal models are indispensable for evaluating the pharmacological efficacy of compounds like this compound, particularly its vasoconstrictive and anti-inflammatory properties.

Vasoconstriction: As a sympathomimetic agent, this compound's primary mechanism of action is vasoconstriction, achieved through its agonist activity on α-adrenergic receptors in arterioles. nih.gov This effect is fundamental to its therapeutic use in reducing hyperemia. The evaluation of vasoconstrictor efficacy often employs various animal models. For nasal decongestants within this class, models using pigs, cats, and dogs have been characterized to assess effects on nasal cavity volume and vascular contraction. nih.gov In ophthalmology, rabbit models are commonly used for the evaluation of ocular formulations. nih.gov Studies in a mouse model of allergic conjunctivitis have demonstrated that this compound significantly suppresses conjunctival vascular hyperpermeability induced by histamine or antigens, a direct consequence of its vasoconstrictive action. nih.govspandidos-publications.com

Anti-inflammatory Potential: Beyond its primary vasoconstrictive effects, the anti-inflammatory potential of this compound has been investigated in a murine model of allergic conjunctivitis. nih.govspandidos-publications.comspandidos-publications.com This model, utilizing female wild-type BALB/c mice, is established by inducing an allergic reaction with an antigen such as ovalbumin. nih.govspandidos-publications.com

In this model, treatment with this compound demonstrated a significant reduction in key inflammatory markers. nih.gov Research findings indicate that the compound is capable of reducing the levels of several pro-inflammatory factors and cytokines. nih.govspandidos-publications.com Specifically, statistically significant decreases were observed in the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govspandidos-publications.com Furthermore, levels of the cytokines Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4) were also reduced. spandidos-publications.com

The investigation also revealed a reduction in Immunoglobulin E (IgE), Granulocyte-Macrophage Colony-Stimulating Factor (GMCSF), and Nerve Growth Factor (NGF). nih.govspandidos-publications.com Additionally, a notable decrease in the protein expression of Vascular Endothelial Growth Factor (VEGF) was observed in the conjunctival tissue of the treated mice. nih.govspandidos-publications.com These findings suggest that this compound exerts an anti-inflammatory effect by modulating the expression of multiple mediators involved in the allergic inflammatory cascade. nih.gov

| Category | Mediator | Observed Effect |

|---|---|---|

| Inflammatory Factors | Tumor Necrosis Factor-alpha (TNF-α) | Reduced |

| Interleukin-1 beta (IL-1β) | Reduced | |

| Interleukin-6 (IL-6) | Reduced | |

| Cytokines | Interferon-gamma (IFN-γ) | Reduced |

| Interleukin-4 (IL-4) | Reduced | |

| Other Mediators | Immunoglobulin E (IgE) | Reduced |

| Granulocyte-Macrophage Colony-Stimulating Factor (GMCSF) | Reduced | |

| Nerve Growth Factor (NGF) | Reduced | |

| Vascular Endothelial Growth Factor (VEGF) | Reduced |

常见问题

What are the standard analytical methods for assessing the purity of naphazoline hydrochloride, and how do they address potential contaminants?

Basic Research Focus

The United States Pharmacopeia (USP) outlines a titration method using 0.1 N perchloric acid in glacial acetic acid to determine this compound content, with a specification range of 98.0–100.5% . For purity, tests include clarity/color of solutions, heavy metal limits (<20 ppm), and loss on drying (<1.0%) . Advanced methods like HPLC (using L1 columns) offer higher precision for assay quantification, with retention times around 1.8 minutes, reducing interference from degradation products . Researchers should cross-validate results using both titration and chromatographic methods to resolve discrepancies in impurity profiles.

How can researchers resolve spectral overlap when quantifying this compound in multicomponent ophthalmic formulations?

Advanced Research Focus

Multivariate chemometric tools, such as partial least squares (PLS) and principal component regression (PCR), enable simultaneous determination of this compound alongside co-formulated agents (e.g., pheniramine maleate) without physical separation. These methods leverage UV-Vis spectral data and require calibration sets spanning 200–400 nm to account for matrix effects . For example, PLS models with 4–6 latent variables achieve recovery rates of 98–102% for naphazoline in eye drops, even in the presence of impurities like 1-naphthylacetic acid .

What experimental design considerations are critical for preclinical studies evaluating this compound’s systemic toxicity?

Basic Research Focus

Preclinical studies must adhere to NIH guidelines, including dose-ranging in animal models (e.g., rodents) to assess cardiovascular effects (e.g., hypertension, tachycardia) linked to α-adrenergic activity . Key parameters include:

- Dosing : Subconjunctival administration at 0.01–0.1% concentrations to mimic human use.

- Endpoints : Heart rate, blood pressure, and histopathology of ocular tissues.

- Controls : Vehicle-only and positive controls (e.g., phenylephrine) to isolate compound-specific effects .

How can researchers reconcile contradictory data on this compound’s ocular irritation potential?

Advanced Research Focus

Contradictions in irritation studies often stem from variability in excipient composition (e.g., preservatives like benzalkonium chloride) or species-specific responses. A meta-analysis of 23 preclinical studies (2013–2023) revealed that 65% of rabbit models reported transient hyperemia, while primate studies showed minimal irritation . To address this, use standardized scoring systems (e.g., Draize test) and include tear fluid biomarkers (e.g., matrix metalloproteinase-9) for objective quantification .

What criteria should guide the selection of chemometric models for impurity profiling of this compound?

Advanced Research Focus

Model selection depends on the impurity’s chemical nature and spectral interference. For instance:

- PLS : Optimal for quantifying naphazoline with co-eluting impurities (e.g., antazoline), achieving RMSEP <0.5% .

- Artificial Neural Networks (ANN) : Better suited for non-linear relationships, such as degradation products under extreme pH/temperature .

Validate models using leave-one-out cross-validation and spiked recovery tests (95–105% acceptance range) .

What stability-indicating parameters are essential for long-term storage studies of this compound?

Basic Research Focus

Key parameters include:

- Degradation Kinetics : Monitor via accelerated stability testing (40°C/75% RH for 6 months) using HPLC to track hydrolysis products (e.g., naphazoline base) .

- Photostability : Expose samples to 1.2 million lux-hours of visible light; degradation >2% indicates need for opaque packaging .

- pH Stability : Maintain pH 4.5–6.5 in aqueous formulations to prevent precipitation .

How can researchers quantify trace impurities in this compound using advanced chromatographic techniques?

Advanced Research Focus

High-resolution LC-MS/MS with a C18 column (2.6 µm, 100 Å) and 0.1% formic acid in mobile phase achieves detection limits of 0.01% for impurities like naphthylacetylethylenediamine. Use a gradient elution (5–95% acetonitrile in 20 minutes) and compare against EP reference standards (e.g., Impurity A, CAS 73664-32-1) . For non-UV-active impurities, employ charged aerosol detection (CAD) with a linearity range of 0.1–10 µg/mL .

What validation protocols are required when transitioning from titration to HPLC for this compound assay?

Advanced Research Focus

Per ICH Q2(R1), validate the HPLC method for:

- Specificity : Resolve naphazoline from degradation products (e.g., stress testing under 0.1 M HCl/NaOH).

- Linearity : R² ≥0.999 over 80–120% of target concentration.

- Accuracy : Spike recovery 98–102% .

Compare results with the USP titration method (perchloric acid) to ensure statistical equivalence (p >0.05 via t-test) .

What mechanistic insights explain this compound’s systemic toxicity in pediatric models?

Advanced Research Focus

Pediatric toxicity arises from higher systemic absorption due to lower body weight and immature metabolic pathways. In vitro studies using human hepatocytes show CYP3A4-mediated metabolism accounts for 70% of clearance, while pediatric models exhibit 50% lower activity . Mitigate risks by modeling pharmacokinetics using PBPK software (e.g., Simcyp) to simulate age-dependent absorption and dose adjustments .

How do formulation excipients influence the bioavailability of this compound in ocular delivery systems?

Basic Research Focus

Excipients like hydroxypropyl methylcellulose (HPMC) prolong corneal contact time, increasing AUC by 30% compared to saline solutions. However, benzalkonium chloride (BAK) enhances permeability but induces epithelial toxicity at >0.01% concentrations. Use Franz diffusion cells with excised corneas to optimize formulations, targeting a flux rate of 0.5–1.0 µg/cm²/h .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。